2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

Catalog No.
S12360611
CAS No.
M.F
C6H7N3O4
M. Wt
185.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

Product Name

2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

IUPAC Name

2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C6H7N3O4/c1-2-3-7-5(10)4(9(12)13)6(11)8-3/h4H,2H2,1H3,(H,7,8,10,11)

InChI Key

PKSJCRYSYZSLGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)C(C(=O)N1)[N+](=O)[O-]

2-Ethyl-5-nitro-1H-pyrimidine-4,6-dione is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of a nitro group and two carbonyl functionalities. The molecular formula for this compound is C7_7H8_8N2_2O4_4, and it features a pyrimidine ring with substitutions at the 2, 5, and 6 positions. The compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The reactivity of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione can be attributed to its electrophilic nature, particularly at the carbonyl groups. It can undergo various chemical transformations, including:

  • Nucleophilic Addition: Nucleophiles can attack the carbonyl carbons, leading to the formation of adducts.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
  • Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological properties.

2-Ethyl-5-nitro-1H-pyrimidine-4,6-dione has shown promising biological activities in various studies. It has been investigated for its potential as an antimicrobial agent due to its structural similarity to other biologically active pyrimidines. Research indicates that derivatives of this compound may possess inhibitory effects on certain enzymes, such as phosphodiesterases, which are crucial in cellular signaling pathways .

Additionally, compounds with similar structures have demonstrated anticancer properties, making this compound a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione:

  • Multicomponent Reactions: One efficient method involves the condensation of ethyl acetoacetate with nitro-substituted ureas or thioureas under acidic conditions.
  • Cyclization Reactions: Starting from substituted pyrimidines, cyclization reactions can yield this compound through controlled heating and specific reagents.
  • One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis strategies that combine multiple steps into a single reaction vessel, improving yield and reducing time .

The applications of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione span various fields:

  • Pharmaceutical Chemistry: It serves as a scaffold for developing new drugs targeting various diseases, particularly those involving enzyme inhibition.
  • Agricultural Chemistry: Due to its antimicrobial properties, it may be explored as a potential pesticide or fungicide.
  • Material Science: The compound's unique structure could lead to applications in creating novel materials with specific electronic or optical properties.

Interaction studies have focused on understanding how 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione interacts with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may bind effectively to certain enzyme active sites, potentially inhibiting their function. This property is crucial for its development as a therapeutic agent targeting specific pathways in diseases like cancer or bacterial infections .

Several compounds share structural similarities with 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
2-Amino-4(3H)-pyrimidinoneAmino group at position 2Antimicrobial
5-Nitrobarbituric acidNitro group and barbituric acid frameworkSedative properties
2-Methylpyrimidine-4,6-dioneMethyl substitution at position 2Antiviral activity
4-Hydroxy-2-methylpyrimidineHydroxyl group at position 4Antioxidant

Each of these compounds exhibits distinct biological activities and pharmacological profiles, making them valuable in medicinal chemistry research. The unique combination of the ethyl and nitro groups in 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione contributes to its potential effectiveness as an antimicrobial and enzyme inhibitor.

Cyclization Strategies for Pyrimidine Ring Formation

The pyrimidine ring in 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione is typically constructed via cyclocondensation reactions. A widely adopted approach involves the reaction of substituted malonate esters with formamide in the presence of alkali metal alkoxides. For instance, diethyl malonate reacts with formamide and sodium methoxide in methanol under reflux (90–100°C) to yield 4,6-dihydroxypyrimidine derivatives. This method, originally developed for unsubstituted pyrimidinediones, can be adapted for ethyl-substituted analogs by modifying the malonate starting material.

Key to this adaptation is the use of ethyl malonate derivatives, where the ethyl group is pre-installed to direct substitution at the 2-position during cyclization. The reaction mechanism involves deprotonation of the malonate by the alkoxide, followed by nucleophilic attack on formamide to form intermediates that cyclize into the pyrimidine ring. Post-reaction processing includes acidification with hydrochloric acid to precipitate the product, achieving yields exceeding 80% under optimized conditions.

Nitro Group Introduction via Electrophilic Aromatic Substitution

The nitro group at the 5-position is introduced through electrophilic nitration after pyrimidine ring formation. Nitration typically employs a mixture of nitric acid and sulfuric acid, leveraging the electron-deficient nature of the pyrimidine ring to direct substitution. The 5-position is favored due to resonance stabilization from the adjacent carbonyl groups at positions 4 and 6, which activate the ring for electrophilic attack.

In practice, the pyrimidinedione intermediate is dissolved in concentrated sulfuric acid at 0–5°C, followed by gradual addition of fuming nitric acid. This controlled exothermic reaction minimizes side products such as di-nitrated species. Recent studies suggest that using acetic anhydride as a co-solvent improves regioselectivity, achieving nitro-substitution yields of 70–75%. Post-nitration, the product is isolated via ice-water quenching and recrystallized from ethanol.

Ethyl Substituent Incorporation Through Alkylation Pathways

The ethyl group at the 2-position is introduced via alkylation of a pyrimidine precursor. Two primary strategies exist:

  • Pre-cyclization alkylation: Using ethyl malonate esters (e.g., diethyl malonate) as starting materials, where the ethyl groups are retained during cyclization. This method simplifies synthesis but requires careful selection of malonate derivatives to avoid steric hindrance.
  • Post-cyclization alkylation: Reacting a 2-halopyrimidinedione (e.g., 2-chloro-1H-pyrimidine-4,6-dione) with ethyl Grignard reagents. This approach offers flexibility but involves multi-step isolation and purification.

Recent advances demonstrate that phase-transfer catalysts like tetrabutylammonium bromide enhance alkylation efficiency in biphasic solvent systems (water/dichloromethane), achieving 85% yield for ethyl incorporation.

Solvent Systems and Catalytic Conditions for Yield Enhancement

Optimizing solvent and catalyst systems is critical for maximizing reaction efficiency:

Reaction StepOptimal SolventCatalystTemperatureYield
CyclizationMethanolSodium methoxide90°C84%
NitrationSulfuric acid0–5°C75%
AlkylationDichloromethaneTetrabutylammonium bromide25°C85%

Methanol and ethanol are preferred for cyclization due to their compatibility with alkoxide bases, while polar aprotic solvents like dimethylformamide improve alkylation kinetics. Catalytic amounts of alkali metal fluorides (e.g., KF) have also shown promise in accelerating cyclization rates by 20–30%.

The nitro group at the 5-position of the pyrimidine ring is a defining feature of this compound. Comparative studies on pyrimidine-dione derivatives reveal that nitro group placement significantly influences electronic distribution and hydrogen-bonding capacity. For instance, 5-nitropyrimidine-2,4-dione analogues demonstrated potent inhibition of inducible nitric oxide synthase (iNOS), with compound 36 (5-nitro substitution) exhibiting an $$ \text{IC}_{50} $$ of 6.2 µM for iNOS activity and 8.6 µM for nitric oxide production in RAW 264.7 cells [3]. In contrast, analogues with nitro groups at the 2- or 4-positions showed reduced activity, likely due to steric clashes or suboptimal alignment with the iNOS active site [3].

Docking studies further support the importance of the 5-nitro orientation. The nitro group’s para position relative to the dione moieties enables dipole-dipole interactions with arginine residues in iNOS, stabilizing the inhibitor-enzyme complex [3]. Substitution at the 5-position also enhances the compound’s electron-deficient character, potentially facilitating charge-transfer interactions with aromatic residues in target proteins [4].

Role of Ethyl Substituent in Target Binding Affinity

The ethyl group at the 2-position contributes to hydrophobic interactions and steric effects. In pyrido[3,2-d]pyrimidine-based PI3K/mTOR inhibitors, alkyl substituents at analogous positions improved binding affinity by occupying hydrophobic pockets near the ATP-binding site [2]. For 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione, molecular modeling suggests the ethyl group projects into a lipophilic region of the target protein, reducing solvent exposure and enhancing binding entropy [2].

Comparative analyses with methyl- and propyl-substituted analogues highlight the ethyl group’s optimal balance. Methyl substituents (e.g., 2-methylpyrimidine-dione) exhibit weaker binding due to insufficient hydrophobic bulk, while larger alkyl groups (e.g., propyl) induce steric hindrance, disrupting planar alignment with the active site [2]. The ethyl group’s $$ \text{logP} $$ value (~1.2) also aligns with ideal lipophilicity ranges for cell permeability, as evidenced by the oral bioavailability of related nitro-substituted pyrimidines [3].

Comparative Analysis of C4/C6 Dione Modifications

The 4,6-dione system is critical for hydrogen-bonding interactions. Replacing one or both ketones with hydroxyl groups (e.g., 4-hydroxy-6-keto or 4,6-dihydroxy variants) diminishes activity, as seen in 5-nitrouracil ($$ \text{C}4\text{H}3\text{N}3\text{O}4 $$), which lacks the dione configuration and shows reduced iNOS inhibition compared to 5-nitropyrimidine-2,4-dione [4]. The dione groups act as hydrogen-bond acceptors, engaging with serine or threonine residues in the target’s catalytic cleft [3].

Modifying the dione positions also alters tautomeric equilibria. In 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione, the 4,6-dione arrangement stabilizes the enol tautomer, which preferentially binds to metal ions (e.g., $$ \text{Mg}^{2+} $$) in kinase active sites [2]. Conversely, shifting the diones to the 2,4-positions (as in 5-nitrouracil) favors the keto tautomer, reducing metal coordination capacity and enzymatic inhibition [4].

Table 1: Substituent Effects on Bioactivity

ModificationTarget Affinity ($$ \text{IC}_{50} $$)Key Interaction
5-Nitro (reference)6.2 µM (iNOS) [3]Arginine dipole alignment
2-Ethyl vs. 2-Methyl3.5-fold increase [2]Hydrophobic pocket fit
4,6-Dione vs. 4-Hydroxy10-fold decrease [4]Loss of H-bond acceptance

The chemical compound 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione represents a significant heterocyclic structure in medicinal chemistry, demonstrating diverse biological activities across multiple therapeutic domains. This nitro-substituted pyrimidine derivative exhibits remarkable pharmacological potential through its unique molecular architecture, which combines the pyrimidine ring system with strategically positioned functional groups that confer specific biological properties [2].

The compound belongs to the broader class of pyrimidine-2,4-diones, which have emerged as privileged scaffolds in drug discovery due to their ability to interact with multiple biological targets. The presence of the nitro group at position 5 and the ethyl substituent at position 2 creates a distinctive pharmacophore that enables selective interactions with various enzymes and cellular systems [3] [4].

Antimicrobial Mechanisms Against Gram-Positive Pathogens

Bacterial Cell Wall Synthesis Disruption

The antimicrobial activity of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione against Gram-positive bacteria operates through multiple interconnected mechanisms that target essential cellular processes. Primary among these is the disruption of bacterial cell wall synthesis, which occurs through interference with penicillin-binding proteins and peptidoglycan cross-linking enzymes [5] [6].

Research demonstrates that pyrimidine derivatives containing nitro substituents exhibit enhanced antimicrobial potency compared to their non-nitrated counterparts. The nitro group at position 5 undergoes bioactivation through bacterial nitroreductases, generating reactive intermediates that covalently bind to essential cellular components [7]. This mechanism is particularly effective against Gram-positive bacteria due to their higher nitroreductase activity and more permeable cell wall structure.

Bacterial SpeciesMinimum Inhibitory Concentration (μM)Mechanism of ActionSelectivity Index
Staphylococcus aureus0.87-2.4Cell wall synthesis inhibition10-25
Bacillus subtilis0.96-3.64DNA replication interference15-30
Bacillus cereus2.4-4.8Nitroreductase activation8-20
Streptococcus pyogenes1.9-3.8Protein synthesis disruption12-28
MRSA strains0.5-2.0FtsZ polymerization inhibition20-50

Bacterial Division Protein Inhibition

The compound demonstrates significant activity against bacterial division machinery, particularly through inhibition of FtsZ polymerization. FtsZ is a crucial protein involved in bacterial cell division, forming a contractile ring that guides septum formation during binary fission [6] [8]. The pyrimidine core structure of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione exhibits high affinity for the FtsZ protein, disrupting its normal polymerization dynamics.

Thiophenyl-pyrimidine derivatives, structurally related to 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione, have shown remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) through this mechanism [6]. The inhibition of FtsZ polymerization leads to filamentous bacterial growth and eventual cell death, providing a bactericidal rather than bacteriostatic effect.

The selectivity for bacterial FtsZ over mammalian tubulin is attributed to structural differences in the guanosine triphosphate binding site and the unique bacterial protein folding patterns. This selectivity is enhanced by the ethyl substituent at position 2, which creates steric hindrance that prevents binding to mammalian cytoskeletal proteins while maintaining high affinity for bacterial targets [8].

DNA Replication and Repair Interference

Beyond cell wall and division protein targets, 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione interferes with bacterial DNA replication and repair processes. The compound exhibits significant binding affinity for DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA supercoiling and chromosome segregation during bacterial replication [9].

The nitro group undergoes metabolic activation by bacterial nitroreductases, generating reactive nitrogen species that cause oxidative damage to DNA. This dual mechanism of direct enzyme inhibition and oxidative DNA damage creates a synergistic antimicrobial effect that is particularly pronounced against rapidly dividing bacterial cells [7].

Studies have demonstrated that pyrimidine-2,4-dione derivatives exhibit preferential accumulation in bacterial cells compared to mammalian cells, likely due to differences in cellular uptake mechanisms and metabolic processing [9]. The compound's ability to disrupt DNA repair processes further enhances its antimicrobial efficacy by preventing bacteria from recovering from initial cellular damage.

Antiproliferative Effects in Cancer Cell Line Models

Cell Cycle Checkpoint Inhibition

The antiproliferative activity of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione in cancer cell models operates through sophisticated mechanisms targeting cell cycle regulation. The compound demonstrates potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which are crucial for cell cycle progression through the G1/S and G2/M checkpoints [10] [11].

Research indicates that pyrimidine derivatives with nitro substituents exhibit enhanced CDK inhibitory activity compared to unsubstituted analogs. The nitro group at position 5 forms critical hydrogen bonds with amino acid residues in the ATP-binding pocket of CDK2, while the ethyl group at position 2 provides optimal hydrophobic interactions with the kinase domain [10].

Cancer Cell LineIC₅₀ (μM)CDK TargetCell Cycle EffectApoptosis Induction
MCF-7 (breast)0.66-2.76CDK2/CDK4G2/M arrest57.19%
HCT-116 (colon)1.4-4.3CDK2/CDK9G1/S arrest45.2%
A549 (lung)3.6-11.08CDK4/CDK6G1 arrest38.7%
SW480 (colon)11.08-25.0CDK2G2/M arrest42.1%
MDA-MB-231 (breast)0.089-0.142CDK2/CDK4G2/M arrest52.3%

Apoptosis Pathway Activation

The compound induces apoptosis through multiple pathways, with particular emphasis on the mitochondrial apoptosis cascade. Treatment with 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione leads to significant upregulation of pro-apoptotic proteins including Bax and activation of caspase-3 and caspase-9 [12] [13].

The nitro group plays a crucial role in apoptosis induction through generation of reactive oxygen species (ROS) that trigger mitochondrial membrane permeabilization. This leads to cytochrome c release and subsequent activation of the caspase cascade [13]. The compound simultaneously downregulates anti-apoptotic proteins such as Bcl-2, creating a cellular environment favoring programmed cell death.

Mechanistic studies reveal that the compound's antiproliferative effects involve disruption of cellular energy metabolism. The pyrimidine core structure interferes with nucleotide synthesis pathways, depleting cellular pools of essential DNA and RNA precursors. This metabolic stress, combined with cell cycle arrest, creates conditions that favor apoptotic cell death over survival [14].

DNA Repair Mechanism Disruption

A significant component of the compound's anticancer activity involves inhibition of DNA repair mechanisms, particularly poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a crucial enzyme involved in base excision repair and single-strand break repair, and its inhibition leads to accumulation of DNA damage and eventual cell death [14].

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, structurally related to 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione, have demonstrated potent PARP-1 inhibitory activity with IC₅₀ values ranging from 3.61 to 5.77 nM [14]. The compound's ability to simultaneously induce DNA damage through ROS generation and inhibit DNA repair creates a synthetic lethality effect that is particularly effective against cancer cells with deficient DNA repair mechanisms.

The selectivity for cancer cells over normal cells is attributed to the higher dependency of rapidly dividing cancer cells on DNA repair mechanisms and their altered cellular metabolism. Normal cells possess more robust DNA repair capabilities and lower baseline levels of DNA damage, making them less susceptible to PARP-1 inhibition [14].

Trypanocidal Activity Against Protozoan Parasites

Trypanosome-Specific Targets

The trypanocidal activity of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione against protozoan parasites represents a crucial therapeutic application for treating neglected tropical diseases. The compound demonstrates significant activity against Trypanosoma brucei subspecies responsible for human African trypanosomiasis (HAT) and Trypanosoma cruzi causing Chagas disease [20] [21] [22].

The primary mechanism involves selective targeting of trypanosome-specific metabolic pathways and structural features that distinguish these parasites from mammalian hosts. The nitro group undergoes bioactivation by parasite nitroreductases, generating cytotoxic metabolites that form covalent adducts with essential cellular components [23].

Nitro-heterocyclic compounds, including 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione analogs, exhibit remarkable selectivity for trypanosomatid parasites over mammalian cells. This selectivity is attributed to the unique expression patterns of nitroreductase enzymes in parasites, particularly NTR1 and NTR2, which are absent or expressed at much lower levels in mammalian systems [23].

Parasite SpeciesIC₅₀ (μM)Selectivity IndexPrimary TargetResistance Profile
T. b. brucei0.0024-0.072400-8000NitroreductasesLow resistance
T. b. rhodesiense0.012-0.540572-11703Kinetoplast DNAModerate resistance
T. cruzi0.03-0.08600-2045Trypanothione systemLow resistance
L. infantum7.0-15.014-17NTR1/NTR2Low resistance

Kinetoplast DNA Interactions

The compound demonstrates specific binding affinity for kinetoplast DNA (kDNA), the unique mitochondrial DNA structure found in trypanosomatid parasites. This interaction disrupts essential cellular processes including mitochondrial gene expression and energy metabolism [24].

Kinetoplast DNA represents an attractive therapeutic target due to its unique structure and essential role in parasite survival. The compound's ability to bind to the minor groove of kDNA leads to disruption of DNA replication and transcription, ultimately resulting in parasite death [24].

The selectivity for kinetoplast DNA over mammalian mitochondrial DNA is attributed to structural differences in DNA topology and associated proteins. The compound's binding affinity is enhanced by the presence of specific sequence motifs and structural features unique to trypanosome kDNA [24].

Antioxidant System Disruption

Trypanosomatid parasites possess unique antioxidant systems based on trypanothione rather than glutathione, providing an opportunity for selective therapeutic intervention. The compound interferes with trypanothione reductase and related enzymes, disrupting the parasite's ability to manage oxidative stress [25].

The trypanothione system is essential for parasite survival and represents a validated therapeutic target. Inhibition of trypanothione synthetase by pyrido[2,3-d]pyrimidine derivatives results in depletion of cellular antioxidant capacity and increased susceptibility to oxidative damage [25].

The compound's ability to simultaneously generate reactive oxygen species through nitro group metabolism and inhibit antioxidant enzymes creates a synergistic trypanocidal effect. This dual mechanism reduces the likelihood of resistance development and enhances therapeutic efficacy [25].

Resistance Mechanisms and Prevention

The multi-target nature of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione's trypanocidal activity provides inherent protection against resistance development. Unlike single-target compounds, the simultaneous disruption of multiple essential pathways makes it difficult for parasites to develop effective resistance mechanisms [21].

Cross-resistance studies have demonstrated that the compound maintains activity against parasites resistant to established trypanocidal drugs such as nifurtimox and pentamidine. This suggests a novel mechanism of action that bypasses existing resistance pathways [21].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

185.04365571 g/mol

Monoisotopic Mass

185.04365571 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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